molecular formula C13H11NO3 B14475025 n-Hydroxy-2-phenoxybenzamide CAS No. 65765-03-9

n-Hydroxy-2-phenoxybenzamide

Cat. No.: B14475025
CAS No.: 65765-03-9
M. Wt: 229.23 g/mol
InChI Key: BAVHJZLGCYAXHZ-UHFFFAOYSA-N
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Description

n-Hydroxy-2-phenoxybenzamide is an organic compound with the molecular formula C13H11NO3 It is a derivative of benzamide, characterized by the presence of a hydroxy group (-OH) and a phenoxy group (-OPh) attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Hydroxy-2-phenoxybenzamide typically involves the condensation of 2-phenoxybenzoic acid with hydroxylamine. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include mild temperatures and an inert atmosphere to prevent oxidation of the hydroxylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

n-Hydroxy-2-phenoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

Scientific Research Applications

n-Hydroxy-2-phenoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-Hydroxy-2-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the phenoxy group can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity. These interactions can modulate various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Hydroxy-2-phenoxybenzamide is unique due to the presence of both hydroxy and phenoxy groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and interact with multiple biological targets, making it a versatile compound in research and industrial applications.

Properties

CAS No.

65765-03-9

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

N-hydroxy-2-phenoxybenzamide

InChI

InChI=1S/C13H11NO3/c15-13(14-16)11-8-4-5-9-12(11)17-10-6-2-1-3-7-10/h1-9,16H,(H,14,15)

InChI Key

BAVHJZLGCYAXHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NO

Origin of Product

United States

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